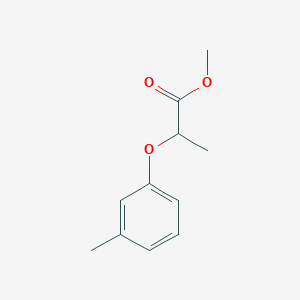

methyl 2-(3-methylphenoxy)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

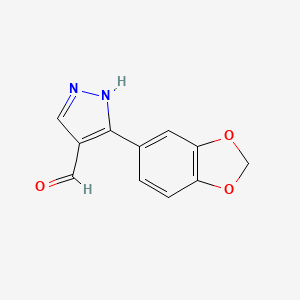

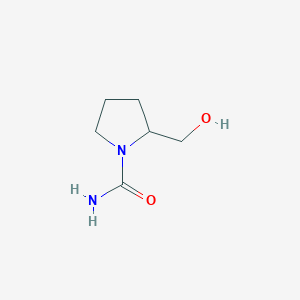

Methyl 2-(3-methylphenoxy)propanoate is a chemical compound with the molecular formula C11H14O3 . It is used in various fields, including medical, environmental, and industrial research.

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure would need to be determined through methods such as NMR or X-ray crystallography.Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activities

- Phenolic Compounds from Eucommia ulmoides Oliv.: Research identified four new phenolic compounds, including derivatives related to methyl 2-(3-methylphenoxy)propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest anti-inflammatory activities by inhibiting NO production in macrophage cells, suggesting potential therapeutic applications in inflammation-related conditions (Ren et al., 2021).

Herbicide Efficacy and Mechanism

- Herbicide Selectivity and Mechanism: Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl), a derivative, acts as a selective herbicide, inhibiting growth in certain grasses by antagonizing auxin-stimulated elongation. This provides insights into its selective toxicity and potential improvements in agricultural practices (Shimabukuro et al., 1978).

Catalysis and Chemical Synthesis

- Catalysis for Alkylation of Phenol: A study explored the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, demonstrating the synthesis of 2-propylphenol with high selectivity. This research could inform the development of more efficient catalytic processes in organic synthesis (Sato et al., 1999).

Environmental Impact and Detection

- Detection of Phenoxy Herbicides in Water: A method involving phase transfer microextraction and GC-MS analysis was developed for sensitive detection of phenoxy herbicides, including this compound derivatives, in water samples. This technique enhances the ability to monitor environmental contamination by herbicides (Nuhu et al., 2012).

Molecular Docking and Biological Evaluation

- Anti-Myocardial Ischemia Drug Candidates: Danshensu derivatives, including (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, were synthesized and showed potent protective activities against hypoxia-induced cellular damage. These findings suggest potential applications in developing treatments for myocardial ischemia (Dong et al., 2009).

Eigenschaften

IUPAC Name |

methyl 2-(3-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-5-4-6-10(7-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXKFALESKJSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560878 |

Source

|

| Record name | Methyl 2-(3-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133867-00-2 |

Source

|

| Record name | Methyl 2-(3-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)

amine](/img/structure/B6142292.png)

![5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B6142295.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)

![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)